Rizatriptan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Migraine headaches are thought to be caused by complex interactions between the nervous system, blood vessels, and inflammatory processes. Rizatriptan works by targeting serotonin receptors, particularly the 5-HT1B and 1D subtypes, located in the central nervous system (CNS) []. When activated by Rizatriptan, these receptors cause vasoconstriction, or narrowing, of blood vessels in the brain. This is believed to be the primary mechanism by which Rizatriptan reduces migraine pain [].

Studies suggest that Rizatriptan may also inhibit the release of neuropeptides, which are chemical messengers involved in pain transmission, further contributing to its analgesic effect [].

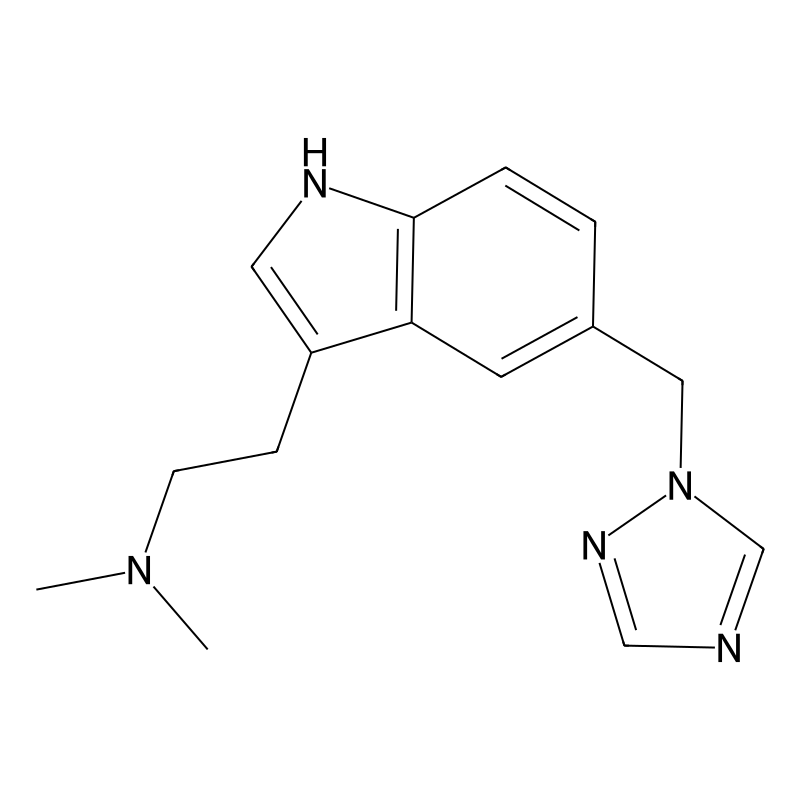

Rizatriptan is a medication primarily used for the acute treatment of migraine headaches. It belongs to the class of drugs known as triptans, which are selective agonists for serotonin receptors, specifically the 5-HT1B and 5-HT1D subtypes. The chemical formula for rizatriptan is C₁₅H₁₉N₅, and it is known by various trade names, including Maxalt and Rizafilm. Rizatriptan acts by inducing vasoconstriction in cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms .

During a migraine attack, complex neurological changes occur, including the activation of the trigeminal nerve, a major pain pathway in the head. Rizatriptan specifically targets serotonin 1B/1D receptors located on blood vessels in the meninges (membranes surrounding the brain) and trigeminal nerve endings []. By mimicking the effects of serotonin, it causes vasoconstriction, reducing blood flow to inflamed areas in the brain associated with migraine pain []. Additionally, it might inhibit the release of neuropeptides, further contributing to pain relief [].

Rizatriptan undergoes significant metabolic transformation in the body, primarily through oxidative deamination mediated by monoamine oxidase-A. This process converts rizatriptan into triazolomethyl-indole-3-acetic acid, which lacks pharmacological activity. A minor active metabolite, N-monodesmethyl-rizatriptan, retains about 14% of the parent compound's plasma concentration and exhibits similar pharmacological effects . The metabolic pathway also produces several inactive metabolites, including N-oxide and 6-hydroxy compounds .

Oxidation Studies

Recent studies have explored the oxidation of rizatriptan benzoate using chloramine-T in acidic conditions. The kinetic analysis demonstrated that the oxidation reaction follows pseudo-first-order kinetics with respect to both rizatriptan and chloramine-T. Spectroscopic techniques such as UV-Vis and NMR were utilized to identify and characterize the oxidation products formed during this reaction .

Rizatriptan's primary mechanism of action involves its agonistic effects on serotonin receptors. By binding to the 5-HT1B receptors located on vascular smooth muscle cells, it induces vasoconstriction, which counteracts the vasodilation that occurs during a migraine attack. Additionally, its action on 5-HT1D receptors inhibits the release of calcitonin gene-related peptide from trigeminal neurons, further contributing to its efficacy in treating migraines .

The synthesis of rizatriptan involves several steps starting from indole derivatives. The key steps generally include:

- Formation of Triazole Ring: This is achieved through a condensation reaction involving appropriate precursors.

- Alkylation: Subsequent alkylation introduces the dimethylamino group.

- Purification: The final product is purified through crystallization or chromatography techniques.

Rizatriptan is primarily indicated for the acute treatment of migraine attacks with or without aura. It does not prevent future migraines but is effective in providing relief from headache pain and associated symptoms such as nausea and sensitivity to light or sound . Its rapid onset of action makes it a preferred choice among triptans for many patients.

Rizatriptan has notable interactions with other medications, especially those that influence serotonin levels. Co-administration with monoamine oxidase inhibitors can lead to severe adverse effects due to increased serotonin levels, potentially resulting in serotonin syndrome. Additionally, it should not be taken concurrently with other triptans or ergotamine medications within a 24-hour period to avoid compounded vasoconstrictive effects .

Rizatriptan shares structural and functional similarities with other triptans such as sumatriptan and zolmitriptan. Here’s a comparison highlighting its uniqueness:

Rizatriptan's unique pharmacokinetic profile, including its higher bioavailability and rapid onset of action, distinguishes it from other triptans in clinical use .

Researchers have repeatedly shown that reversed-phase high-performance liquid chromatography offers rapid baseline resolution between Rizatriptan and structurally related impurities. Typical method-development principles include (a) buffering the aqueous phase in the mildly acidic region to suppress basic amine ionisation, (b) limiting organic modifier to twenty-to-thirty per cent by volume to retain early-eluting polar degradants, and (c) selecting phenyl or octadecylsilane stationary phases to exploit π–π or hydrophobic interactions.

| Source | Stationary phase (dimensions, particle size) | Mobile phase composition (volume : volume) & hydrogen-ion concentration | Flow rate (millilitres per minute) | Detection wavelength (nanometres) | Retention time (minutes) | Calibration range | Correlation coefficient | Limit of detection | Limit of quantification |

|---|---|---|---|---|---|---|---|---|---|

| Bhagawati et al. [1] | Hiper octadecylsilane, 250 × 4.6 mm, 5 µm | Twenty millimolar phosphate buffer (hydrogen-ion concentration 3.2) : methanol (70 : 30) | 1.0 | 225 | 5.17 | 0.20–20 milligrams per millilitre | 0.9998 | 0.016 milligrams per millilitre | 0.0528 milligrams per millilitre |

| Haarika and Reddy [2] | Zorbax phenyl, 250 × 4.6 mm, 5 µm | Sodium di-hydrogen phosphate buffer (hydrogen-ion concentration 3.5) : acetonitrile (80 : 20) | 1.0 | 255 | 4.32 | 5–25 micrograms per millilitre | 0.9990 | 0.21 micrograms per millilitre | 0.64 micrograms per millilitre |

| Awari et al. [3] | Hibar octadecylsilane, 250 × 4.6 mm, 5 µm | Ten millimolar di-potassium hydrogen phosphate buffer (hydrogen-ion concentration 3.2) : methanol (77 : 23) | 1.1 | 231 | 7.70 | 12.55–250.98 nanograms per millilitre | 0.9920 | 4.14 nanograms per millilitre | 12.42 nanograms per millilitre |

Key validation observations

- System suitability routinely met tailing-factor targets below 1.5 and theoretical-plate counts above 5 000 [1] [2].

- Method repeatability expressed as relative standard deviation remained below 2 per cent for six successive injections at assay concentration [1].

- Organic-phase variation by ± two percentage points, hydrogen-ion concentration drift by ± 0.2 units and flow-rate variation by ± 0.1 millilitres per minute produced resolution changes below 5 per cent, confirming robustness [1] [2].

Ultraviolet–Visible Spectrophotometric Quantification Techniques

Direct and derivative ultraviolet methods have been adopted where chromatographic access is limited. Rizatriptan shows two principal absorption bands arising from indole and triazole chromophores.

| Source | Solvent system | Principal wavelength(s) (nanometres) | Calibration range | Molar absorptivity (litres mol⁻¹ centimetre⁻¹) | Precision (percent relative standard deviation) | Mean recovery (per cent) |

|---|---|---|---|---|---|---|

| Acharjya et al. [4] | 0.1 normal sodium hydroxide | 227 and 281 | 0.5–20 µg mL⁻¹ (227 nm); 0.5–80 µg mL⁻¹ (281 nm) | 4.6 × 10⁴ (227 nm) | ≤ 1.8 | 97.1–100.0 |

| Kempwade et al. [5] | Methanol | 224 | 0.5–2.5 µg mL⁻¹ | 3.8 × 10⁴ | ≤ 1.5 | 98.6 |

| Rajendra et al. [6] | Water | 225 | 1–10 µg mL⁻¹ | 8.96 × 10⁴ | ≤ 2.0 | 99.2 |

Methodological insights

- In alkaline media (hydrogen-ion concentration ≈ 13) the indole nitrogen de-protonates, producing a bathochromic shift and enhanced absorptivity at 281 nanometres [4].

- First- and second-order derivative processing removes baseline drift and permits quantification down to 0.5 micrograms per millilitre with limits of detection near 0.15 micrograms per millilitre [4].

- Forced degradation experiments indicate negligible spectral interference from oxidative or photolytic by-products near 225–230 nanometres [5].

Mass Spectrometric Characterisation of Degradation Products

Electrospray ionisation coupled to quadrupole time-of-flight analysers has enabled structure elucidation of low-level degradants formed during stress testing and manufacturing.

| Degradation or process impurity | Mass-to-charge ratio (positive ion) | Molecular formula | Origin | Principal fragment ions | Reference |

|---|---|---|---|---|---|

| 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine | 188 | C₁₂H₁₆N₂ | Hydrochloric-acid hydrolysis (eight hours, ninety degrees Celsius) | 117, 73 (indole and dimethylamine fragments) | Jain et al. [7] |

| Rizatriptan-2,5-dimer | 703 | C₄₄H₄₆N₁₀O₄ | Process impurity formed during oxidative coupling | 351, 188 | Sharma et al. [8] |

| N-nitroso analogue (genotoxic alert) | 418 | C₂₂H₂₄N₆O₃ | Nitrosation of secondary amine during synthesis | 239, 188 | Boddu and Rayala [9] |

Interpretation

- The mass-to-charge ratio of 188 corresponds to cleavage of the triazole-methylene bond, confirming acid sensitivity of the heteroaryl–methylene linkage [7].

- Dimeric impurities arise from electrophilic substitution at positions two and five of the indole ring; their high molecular weight makes them readily distinguishable from parent Rizatriptan [8].

- Ultra-performance liquid chromatography–mass spectrometry methods quantify the listed genotoxins at sub-parts-per-million levels using gradient elution with water–acetonitrile containing formic acid and detection at 280 nanometres in parallel with selected-ion monitoring [9].

Stability-Indicating Assay Validation Protocols

The International Council for Harmonisation guideline Q1A mandates proof that the assay can discriminate the active pharmaceutical ingredient from its degradants. Forced-degradation studies on Rizatriptan reveal the following kinetic and chromatographic behaviour.

| Stress condition (eight-hour exposure) | Temperature | Percent parent compound remaining | Major impurity identified | Resolution from parent peak | Peak-purity index | Reference |

|---|---|---|---|---|---|---|

| Hydrochloric-acid hydrolysis (two normal) | 90 °C | 51.18 | 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine | 2.1 | ≥ 0.998 | Jain et al. [7] |

| Sodium-hydroxide hydrolysis (two normal) | 90 °C | 86.14 | Polar base-line-front impurity | 1.8 | ≥ 0.999 | Jain et al. [7] |

| Hydrogen-peroxide oxidation (three per cent) | 70 °C, one hour | 90.73 | Hydroxylated indole | 2.4 | ≥ 0.999 | Jain et al. [7] |

| Photolysis (fluorescent light, one million lux hours) | 25 °C | ≥ 99 | None above limit of detection | Not applicable | ≥ 0.999 | Bhagawati et al. [1] |

| Dry-heat (sixty degrees Celsius, twenty-four hours) | 60 °C | ≥ 99 | None above limit of detection | Not applicable | ≥ 0.999 | Bhagawati et al. [1] |

Assay-validation highlights

- Peak-purity indices generated by diode-array detection exceeded 0.998 across all forced-degradation samples, confirming chromatographic specificity [7].

- Regression analysis under stability-indicating conditions retained coefficients above 0.999 across five concentration levels despite co-eluting placebo excipients [1].

- Solution stability studies showed that standard and sample preparations remained within two-per-cent assay drift over forty-eight hours at room temperature when stored in amber glassware [2].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.4

Appearance

Melting Point

178 - 180 °C

Storage

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Treatment of migraine

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

N02 - Analgesics

N02C - Antimigraine preparations

N02CC - Selective serotonin (5ht1) agonists

N02CC04 - Rizatriptan

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR1D [HSA:3352] [KO:K04153]

Pictograms

Irritant

Other CAS

145202-66-0

Absorption Distribution and Excretion

Following oral administration of a single 10 mg of 14C-rizatriptan, the total radioactivity of the administered dose recovered over 120 hours in urine and feces was 82% and 12%, respectively. Following oral administration of 14C-rizatriptan, rizatriptan accounted for about 17% of circulating plasma radioactivity. Approximately 14% of an oral dose is excreted in urine as unchanged rizatriptan, while 51% is excreted as indole acetic acid metabolite, indicating substantial first-pass metabolism.

The mean volume of distribution is approximately 140 L in male subjects and 110 L in female subjects.

An early study involving healthy subject reported plasma clearance of 1042 mL/min in males and 821 mL/min in females; however, this difference in clearance rates is not thought to be clinically relevant.

Metabolism Metabolites

Rizatriptan is metabolized by monoamine oxidase A isoenzyme (MAO-A) to an inactive indole acetic acid metabolite. In addition, several other inactive metabolites are formed. An active metabolite, N-monodesmethyl-rizatriptan, with pharmacological activity similar to that of the parent compound has been identified in small concentrations (14%) in the plasma. Route of Elimination: Approximately 14% of an oral dose is excreted in urine as unchanged rizatriptan while 51% is excreted as indole acetic acid metabolite, indicating substantial first pass metabolism. Half Life: 2-3 hours

Wikipedia

Leuprorelin

Biological Half Life

Use Classification

Dates

[Clinical observation on horizontal penetration needling combined with rizatriptan monobenzoate tablets for migraine without aura in acute stage]

Ren-Zhong Kou, Feng Yang, Qi Lin, La-Mei Tao, Xiao-Lu Yu, Teng Hou, Lin Wang, Gang-Qi FanPMID: 34491648 DOI: 10.13703/j.0255-2930.20201203-k0007

Abstract

To observe the therapeutic effect of horizontal penetration needling combined with rizatriptan monobenzoate tablets, simple horizontal penetration needling and simple rizatriptan monobenzoate tablets for migraine without aura in acute stage.A total of 99 patients with migraine without aura in acute stage were randomized into an acupuncture plus medication group, an acupuncture group and a western medication group, 33 cases in each one. In the acupuncture group, horizontal penetration needling was applied once at Hanyan (GB 4) to Xuanli(GB 6), Shenting (GV 24) to Yintang (GV 29), Baihui (GV 20) to Qianding (GV 21), etc. for 2 h. In the western medication group, oral rizatriptan monobenzoate tablets for 10 mg were given once. In the acupuncture plus medication group, treatment of acupuncture combined with rizatriptan monobenzoate tablets were given, the application was the same as the acupuncture group and the western medication group. Before treatment and 0.5, 2, 24 h after treatment, the visual analogue scale (VAS) score was observed, the remission rate and the disappearance rate of migraine of 2, 24 h after treatment were compared in the 3 groups.

Compared before treatment, the VAS scores of each time point after treatment were decreased in the 3 groups (

<0.05), and the changes in the acupuncture plus medication group were greater than those in the acupuncture group and the western medication group (

<0.05). The remission rates of 24 h after treatment and the disappearance rates of migraine of 2, 24 h after treatment in the acupuncture plus medication group were higher than those in the acupuncture group and the western medication group (

<0.05).

Horizontal penetration needling combined with rizatriptan monobenzoate tablets have significant therapeutic effect on rapid analgesia and continuous analgesia for migraine without aura in acute stage, its effect is superior to simple horizontal penetration needling and simple rizatriptan monobenzoate tablets.

A novel rizatriptan oral gel formulation: Bioavailability and bioequivalence

Valeria Tellone, Patrizia Dragone, Rossella Picollo, Maria Teresa Rosignoli, Fabio Garofolo, Alessandra Del Vecchio, Fabrizio Calisti, Alessandro Comandini, Frank Donath, Barbara Schug, Ralph-Steven WedemeyerPMID: 32716291 DOI: 10.5414/CP203652

Abstract

To establish the relative bioavailability between a newly developed oral gel and a marketed oral lyophilisate-containing rizatriptan benzoate.A total of 47 out of 48 healthy subjects, aged 34 ± 10 (SD) years and body mass index 24.7 ± 3.3 (SD) kg/m

completed this single-center, open-label, randomized, 2-period cross-over trial with single-dose fasted administrations. Intake of both investigational products was separated by a washout period of at least 6 days. For pharmacokinetic evaluation, blood samples were withdrawn until 24 hours post dose. A validated liquid chromatography-tandem mass spectrometry method (LC-MS/MS) was applied for the determination of rizatriptan in plasma. The lower limit of quantitation (LLOQ) was 0.100 ng/mL. Adverse events (AEs) were descriptively analyzed in the study population. Palatability of the new product was investigated based on a questionnaire.

The geometric means of the parameters related with the extent of total exposure, i.e., AUC

and AUC

, were 60.285 ng × h/mL and 60.865 ng × h/mL for test and 62.729 ng × h/mL and 63.312 ng × h/mL for reference, respectively. The geometric means of the peak exposure, i.e., C

, were 21.262 ng/mL for test and 21.447 ng/mL for reference. The point estimates (PEs) of the test/reference (T/R) adjusted geometric mean ratios of AUC

, C

, and AUC

(secondary parameter) were 96.11%, 99.12%, and 96.15%, respectively, and all of them showed 90% confidence intervals (CIs) within the range of 80.00 - 125.00% as suggested by regulatory requirements for bioequivalence assessment. In total, 13 subjects experienced 20 AEs during the trial; the most frequently reported AEs were headache (5 cases) and dizziness (3 cases). No AEs of severe intensity were reported. Palatability assessment of the new product provided sufficient data to discuss its acceptability.

Bioequivalence was demonstrated in terms of rate and extent of absorption after administration of test and reference products. Concerning the safety evaluation, no negative implications on the possible use of the test formulation could be determined. Based on ratings by the subjects no relevant problem concerning acceptability of the new formulation in particular regarding taste and smell is to be expected.

Comparative assessment of in vitro/in vivo performances of orodispersible electrospun and casting films containing rizatriptan benzoate

Xiong Guo, Dongmei Cun, Feng Wan, Hriday Bera, Qingchun Song, Xidong Tian, Yang Chen, Jukka Rantanen, Mingshi YangPMID: 32634573 DOI: 10.1016/j.ejpb.2020.06.023

Abstract

The electrospinning process is a promising approach to produce various drug-loaded orodispersible films (ODFs) with a rapid onset of their actions. However, there is only limited number of studies comparing the pharmacological performances of electrospun ODFs (eODFs) with traditional casting films (CFs). In this study, rizatriptan benzoate (RB), a pain relieving agent was formulated with PVP and PVA into ODFs using electrospinning and casting methods. The ODFs were subsequently characterized with respect to their morphology, solid state properties and mechanical characteristics. The uniformity of the dosage units, disintegration behavior and dissolution patterns of the ODFs were also evaluated prior to the pharmacokinetic study. The obtained CFs and eODFs were semitransparent and white in appearance, respectively. The scanning electron microscopy revealed that the eODFs contained nanoporous structure, while the CFs showed no observable pores. RB was amorphously dispersed in both these films without drug-polymer interactions. The uniformity of dosage units for both eODFs and CFs was complied with European Pharmacopeia. As compared to the CFs, the eODFs were more flexible and lesser rigid in nature and showed faster disintegration and dissolution rates. In addition, the eODFs exhibited a higher bioavailability with a shorter Trelative to the CFs and commercial RB tablets. This study demonstrated that eODFs were superior to CFs with respect to in vivo pharmacological effects, which could be attributed to the submicron structure of eODFs obtained through the electrospinning process.

Simultaneous voltammetric determination of rizatriptan and acetaminophen using a carbon paste electrode modified with NiFe

Maedeh Nouri, Mostafa Rahimnejad, Ghasem Najafpour, Ali Akbar MoghadamniaPMID: 32383071 DOI: 10.1007/s00604-020-04290-y

Abstract

Nickel-ferrite nanoparticles (NiFeO

) were synthesized by a hydrothermal method. They were used to modify a carbon paste electrode (CPE) and to prepare an electrochemical sensor for simultaneous determination of rizatriptan benzoate (RZB) and acetaminophen (AC). The structure and morphology of the bare CPE and modified CPE were studied using field emission scanning electron microscopy, while the structural characterization of NiFe

O

was performed via X-ray diffraction. In the potential range 0.2-1.2 V, AC and RZB were detected at potentials of 0.5 V and 0.88 V (vs. Ag/AgCl saturated KCl 3 M), respectively. Both calibration plots are linear in the 1 to 90 μM concentration range. The limits of detection (at 3σ) of AC and RZB are 0.49 and 0.44 μM, respectively. The performance of the modified CPE was evaluated by quantifying the two drugs in spiked urine and in tablets. Graphical abstract The modified electrode consist of Nickel-ferrite and graphite by differential pulse voltammetry methods are schematically presented for simultaneous detection of acetaminophen (a painkiller drug) and rizatriptan benzoate (an antimigraine drug) in human urine and tablet samples.

Intranasal spray formulation containing rizatriptan benzoate for the treatment of migraine

Ashish Chokshi, Ravi Vaishya, Rachana Inavolu, Thrimoorthy PottaPMID: 31593810 DOI: 10.1016/j.ijpharm.2019.118702

Abstract

Rizatriptan produces antimigraine activity by acting as selective agonist of 5-HTand 5-HT

receptors present on intracranial and extracerebral blood vessels. Absorption from oral tablet is slow with T

of approximately 1-1.5 h. A few attempts have been made to promote rapid absorption such as oral or sublingual films with limited success. The aim of our study was to develop intranasal spray formulation of rizatriptan with quick onset of action. Solubility was enhanced by a co-solvent system where we studied solubility of rizatriptan benzoate in pure solvents, binary and ternary mixtures. Binary and ternary co-solvents using ethanol, water, propylene glycol and polyethylene glycol resulted rizatriptan equivalent base solubility more than 60 mg/mL. Same co-solvents were used at different level to make nasal spray formulations and evaluated pharmacokinetics using beagle dog animal model. Nasal spray formulation containing 20% w/w ethanol exhibited highest exposure, where C

(312 ng/mL) reached in 5 min and maintained higher concentration than oral dose for more than 30 min.

Pediatric and Adolescent Headache

Amy A GelfandPMID: 30074552 DOI: 10.1212/CON.0000000000000638

Abstract

This article provides the practicing neurologist with a comprehensive, evidence-based approach to the diagnosis and management of headache in children and adolescents, with a focus on migraine.Four triptans are now labeled by the US Food and Drug Administration (FDA) for acute migraine treatment in adolescents, and rizatriptan is labeled for use in children age 6 and older. For preventive migraine treatment, the Childhood and Adolescent Migraine Prevention trial demonstrated that approximately 60% of children and adolescents with migraine will improve with a three-pronged treatment approach that includes: (1) lifestyle management counseling (on sleep, exercise, hydration, caffeine, and avoidance of meal skipping); (2) optimally dosed acute therapy, specifically nonsteroidal anti-inflammatory drugs and triptans; and (3) a preventive treatment that has some evidence for efficacy. For the remaining 40% of children and adolescents, and for those who would not have qualified for the Childhood and Adolescent Migraine Prevention trial because of having continuous headache or medication-overuse headache, the clinician's judgment remains the best guide to preventive therapy selection.

Randomized placebo-controlled trials have been conducted to guide first-line acute and preventive migraine treatments in children and adolescents. Future research is needed to guide treatment for those with more refractory migraine, as well as for children and adolescents who have other primary headache disorders.

Does the Anti-Migraine Drug Rizatriptan Affect Early Neural Tube Development in Chick Embryos?

Murat Sayin, Gulsen Seren Gurgen, Sevgi Sıdıka Sayin, Gonul Guvenc, Nurullah YuceerPMID: 29806076 DOI: 10.5137/1019-5149.JTN.23431-18.1

Abstract

To investigate the impact of rizatriptan on neural tube development using early chick embryos as a model organism.A total of 36 pathogen-free Leghorn chicken eggs were selected and categorized in three groups: sham, therapeutic, and supra-therapeutic. After 24 hours, the eggs were opened and injected with sterile drugs, and then reclosed using plastic tape. After a period of 72 hours, the eggs were opened and assessed using the Hamburger-Hamilton chick embryology classification method. TUNEL staining was used to identify apoptosis, and hematoxylin-eosin staining was used to investigate neural tube closure.

Treatment with rizatriptan significantly slowed down neural tube development. The supra-therapeutic group showed neural tube closure defects.

Rizatriptan had a negative effect on neural tube closure. Further research is needed to identify a safe and effective drug for treating migraines during pregnancy.

Design and optimization of kollicoat ® IR based mucoadhesive buccal film for co-delivery of rizatriptan benzoate and propranolol hydrochloride

Sahar Salehi, Soheil BoddohiPMID: 30678908 DOI: 10.1016/j.msec.2018.12.036

Abstract

This work aimed to develop a mucoadhesive buccal film for potential co-delivery of rizatriptan benzoate (RB) and propranolol hydrochloride (PRH). Kollicoat ® IR, polyethylene oxide (PEO), hydroxypropyl methylcellulose (HPMC K4M), glycerol, stevia, and Aloe vera gel powder (AVgel powder) were used to prepare film by solvent casting method. In order to characterize and optimize formulations, Design-Expert software with central composite design (CCD) was used. The selected independent variables were concentrations of Kollicoat ® IR, PEO, glycerol, and AVgel powder. Five selected dependent variables were in vitro disintegration time, folding endurance, swelling ratio, and in vitro drugs release. Film with 50 mg PRH, 25 mg RB, 5 mg stevia, 63 mg HPMC K4M, 100 mg Kollicoat ® IR, 66.33 mg PEO, 0.22 ml glycerol, and 0.8 mg AVgel powder was selected as optimized formulation. The optimized film was characterized by scanning electron microscope (SEM), Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) to evaluate morphology, chemical structure, and physical properties of the film. The mechanical properties of optimized film were measured by Santam instrument. Ex vivo permeation were studied by Franz diffusion cell, while rat buccal mucosa was used as a model membrane. The optimized film with incorporation of AVgel powder as a natural permeation enhancer could transport 73.22% of PRH and 96.11% of RB over 100 min through rat buccal mucosa and showed no buccal mucosal damage after histopathological evaluation. Overall, the optimized film could be a potential candidate for the effective treatment of migraine.Rizatriptan-Induced Colonic Ischemia: A Case Report and Literature Review

Thomas D Dieringer, David M Crossland, Thomas C MahlPMID: 29311721 DOI: 10.1038/ajg.2017.422

Abstract

[Placebo and nocebo : How can they be used or avoided?]

E Hansen, N Zech, K MeissnerPMID: 28702702 DOI: 10.1007/s00108-017-0294-0